

Acetylvaline-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetylvaline-15N**

Cat. No.: **B12421053**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists interested in **Acetylvaline-15N**. This isotopically labeled amino acid derivative is a valuable tool in metabolic research, particularly in the study of Maple Syrup Urine Disease (MSUD), and as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies. This guide provides detailed information on suppliers, purchasing options, relevant experimental protocols, and the associated biochemical pathways.

Supplier and Purchasing Options for Acetylvaline-15N

Several reputable suppliers offer **Acetylvaline-15N** for research purposes. The following table summarizes the key quantitative data and purchasing information from prominent vendors to facilitate easy comparison.

Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	CAS Number
Cambridge Isotope Laboratories	L-Valine, N-acetyl (15N, 98%)	NLM-7888-PK	98%	≥98%	355808-21-8
MedChemExpress	Acetylvaline-15N	HY-W015466S	Not Specified	Not Specified	355808-21-8
Alfa Chemistry	L-Valine, N-Acetyl (15N)	Not Specified	Not Specified	Not Specified	355808-21-8

Experimental Protocols

The utilization of **Acetylvaline-15N** is crucial in various experimental contexts, from diagnostic screening to metabolic flux analysis. Below are detailed methodologies for key experiments involving N-acetylated amino acids and isotopic labeling.

Quantification of N-Acetyl-Branched-Chain Amino Acids in Urine for MSUD Diagnosis

This protocol outlines the general steps for the analysis of N-acetylated branched-chain amino acids (BCAAs), including Acetylvaline, in urine samples, a key diagnostic marker for Maple Syrup Urine Disease. Elevated excretion of N-acetylated BCAAs is a characteristic feature of MSUD.^[1]

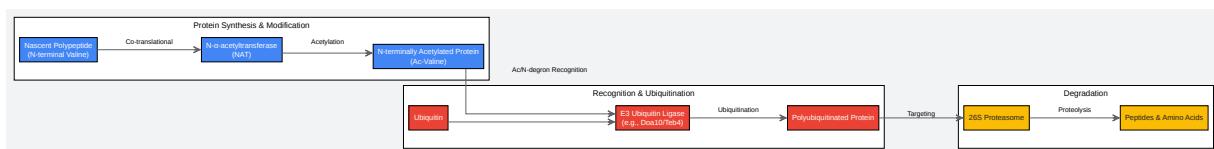
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Collect a mid-stream urine sample.
 - To 1 mL of urine, add an internal standard (e.g., a deuterated N-acetyl-amino acid).
 - Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids, including N-acetylated amino acids.

- Evaporate the organic layer to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to create volatile derivatives suitable for GC-MS analysis.
 - Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
- GC-MS Analysis:
 - Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
 - GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different N-acetylated amino acids.
 - MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic ions of the derivatized N-acetylated BCAs.
- Quantification:
 - Identify the peaks corresponding to the N-acetylated BCAs based on their retention times and mass spectra.
 - Quantify the concentration of each N-acetylated amino acid by comparing the peak area to that of the internal standard.

Metabolic Labeling with ¹⁵N-Amino Acids for NMR Spectroscopy

This protocol provides a general framework for using ¹⁵N-labeled amino acids, such as **Acetylvaline-15N**, to trace metabolic pathways and protein synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

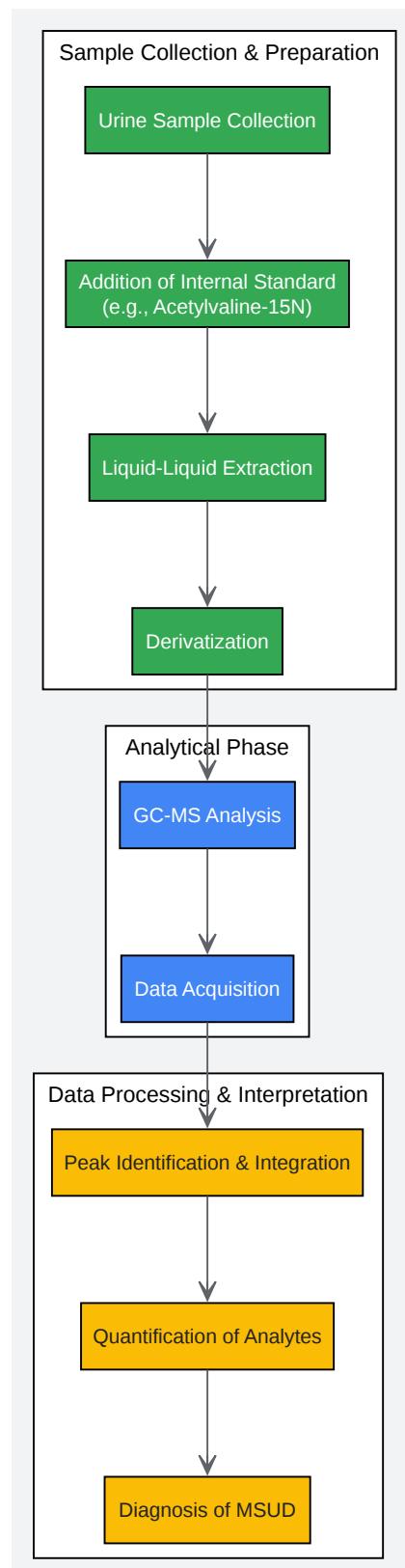

Methodology: Cell Culture and NMR Analysis

- Cell Culture and Labeling:
 - Culture cells of interest (e.g., mammalian cell line) in a standard growth medium.
 - To initiate labeling, replace the standard medium with a specially formulated medium that is deficient in the amino acid of interest (e.g., valine) but supplemented with the ¹⁵N-labeled counterpart (**Acetylvaline-15N**). The acetyl group is typically cleaved *in vivo*, allowing the labeled valine to be incorporated into cellular metabolism and protein synthesis.
 - Incubate the cells for a desired period to allow for the incorporation of the ¹⁵N label into metabolites and proteins.
- Sample Preparation for NMR:
 - Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction) to separate polar metabolites, non-polar metabolites, and protein pellets.
 - Protein Isolation: Isolate the protein fraction, which can be further purified if a specific protein is of interest.
 - Prepare the extracted metabolites or isolated proteins for NMR analysis by dissolving them in a suitable NMR buffer containing a deuterium lock solvent (e.g., D₂O).
- NMR Spectroscopy:
 - Acquire 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) on a high-field NMR spectrometer.
 - The ¹H-¹⁵N HSQC spectrum will show correlations between the nitrogen-15 and its attached proton, allowing for the identification and quantification of the labeled metabolites and amino acid residues within proteins.
- Data Analysis:
 - Process and analyze the NMR spectra to identify the ¹⁵N-labeled compounds and determine their concentrations.

- This information can be used to map metabolic pathways and measure metabolic flux.

Signaling Pathway: The Ac/N-Degron Pathway

N-terminal acetylation is a common co-translational modification in eukaryotes. The Ac/N-degron pathway is a crucial cellular quality control mechanism that recognizes the N-terminal acetylated residue of a protein as a degradation signal (degron), targeting it for ubiquitination and subsequent proteasomal degradation.^{[4][5]} N-terminal valine, after acetylation, can act as an Ac/N-degron.


[Click to download full resolution via product page](#)

Caption: The Ac/N-Degron Pathway for N-terminally acetylated valine.

This diagram illustrates the key steps of the Ac/N-degron pathway. A nascent polypeptide with an N-terminal valine residue is co-translationally acetylated by an N- α -acetyltransferase (NAT). This N-terminally acetylated valine then acts as a degradation signal (Ac/N-degron) that is recognized by an E3 ubiquitin ligase, such as Doa10 in yeast or its mammalian homolog Teb4. The E3 ligase polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.

Experimental Workflow for MSUD Metabolite Analysis

The following workflow outlines the process of analyzing urinary metabolites for the diagnosis of Maple Syrup Urine Disease, a key application for understanding the context in which **Acetylvaline-15N** can be used as an internal standard.

[Click to download full resolution via product page](#)

Caption: Workflow for urinary metabolite analysis in MSUD diagnosis.

This workflow diagram illustrates the sequential steps involved in the laboratory diagnosis of MSUD from a urine sample. The process begins with sample collection and the addition of an internal standard, such as **Acetylvaline-15N**, for accurate quantification. The sample then undergoes extraction and derivatization to prepare the analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Following data acquisition, the peaks corresponding to the branched-chain amino acid metabolites are identified and quantified, leading to a definitive diagnosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based metabolite studies with 15N amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Ac/N-degron recognition domain in the MARCHF6 E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ac/N-Degron Domain of MARCHF6 E3 Ubiquitin Ligase and Its Role in Regulating Ferroptosis [mdpi.com]
- To cite this document: BenchChem. [Acetylvaline-15N: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12421053#acetylvaline-15n-supplier-and-purchasing-options>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com